molecular formula C19H18FN3O3 B4533604 N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide

N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide

Cat. No. B4533604
M. Wt: 355.4 g/mol
InChI Key: MUZKTBHJYOJNKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the condensation of specific precursors, substitution reactions, and the optimization of reaction conditions to improve yields and selectivity. For instance, the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily involves substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, showcasing the complexity of synthesizing such molecules (Schroeder et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of various functional groups, including oxazole and carboxamide moieties, which significantly influence their chemical behavior and interaction with biological targets. The crystal structure analysis often reveals the planarity or three-dimensional conformation of these molecules, which is crucial for their biological activity (Anuradha et al., 2014).

Chemical Reactions and Properties

Compounds like N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide undergo various chemical reactions, including nucleophilic substitutions and annulation reactions, to form complex structures with potential biological activities. These reactions are essential for the modification and optimization of their properties for pharmaceutical applications (Zhu et al., 2003).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are critical for the compound's application in drug development. These properties influence the compound's stability, formulation, and bioavailability. Studies on related compounds provide insights into how the molecular structure affects these physical properties (Suresh et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the compound's behavior in biological systems, are essential for its application in medicinal chemistry. For example, the synthesis and bioactivity studies of novel compounds explore these aspects to identify promising candidates for further development (Liu et al., 2006).

properties

IUPAC Name

N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-2-23(11-14-7-9-21-10-8-14)19(24)17-12-26-18(22-17)13-25-16-5-3-15(20)4-6-16/h3-10,12H,2,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZKTBHJYOJNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=COC(=N2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide
Reactant of Route 2
N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide
Reactant of Route 3
N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide
Reactant of Route 6
N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide

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